molecular formula C19H15ClN4OS B2422456 3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole CAS No. 951622-13-2

3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B2422456
CAS No.: 951622-13-2
M. Wt: 382.87
InChI Key: QJUPUUAWQIMFKY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15ClN4OS and its molecular weight is 382.87. The purity is usually 95%.
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Scientific Research Applications

Histamine H3 Receptor Antagonists

3-(4-chlorophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole derivatives have been reported as potent and selective histamine H3 receptor antagonists. These compounds exhibit improved activity profiles due to the replacement of the isothiourea moiety of known histamine H3 antagonists by certain 5-membered heteroaromatic systems. Such compounds demonstrate potent, selective, orally active, and centrally penetrating antagonistic effects on the histamine H3 receptor (Clitherow et al., 1996).

Nematocidal Activity

Research on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has revealed significant nematocidal activities. Specifically, certain compounds within this category have shown considerable activity against Bursaphelenchus xylophilus, a type of nematode, surpassing the effectiveness of commercial agents. These compounds also exhibit druggability properties akin to those of commercial agents, indicating their potential as lead compounds for the development of new nematicides (Liu et al., 2022).

Corrosion Inhibition

1,2,4-oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly in the context of mild steel in sulfuric acid environments. The derivatives demonstrate the formation of a protective layer on the mild steel surface, thereby inhibiting corrosion. The adsorption characteristics of these inhibitors follow the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (Ammal et al., 2018).

Enzyme Inhibition

The derivatives of 3-(4-chlorophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole have been investigated for their enzyme inhibitory activities. Studies show that certain synthesized compounds exhibit significant lipase and α-glucosidase inhibition, indicating their potential therapeutic applications in relevant metabolic disorders (Bekircan et al., 2015).

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-13-2-8-16(9-3-13)24-11-10-21-19(24)26-12-17-22-18(23-25-17)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUPUUAWQIMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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